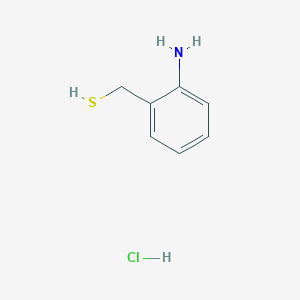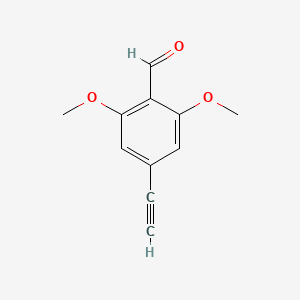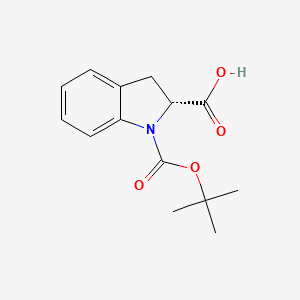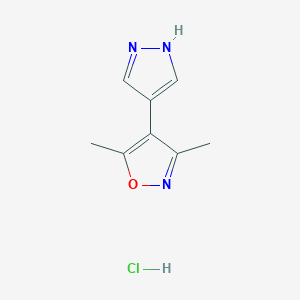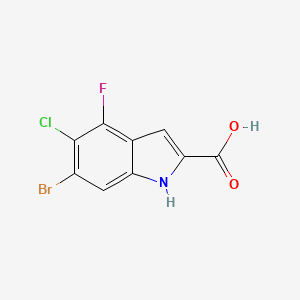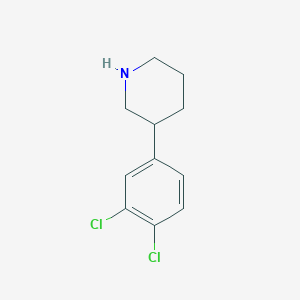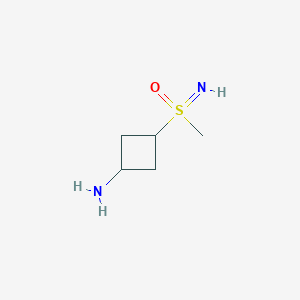
(3-Aminocyclobutyl)(imino)(methyl)-L6-sulfanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Aminocyclobutyl)(imino)(methyl)-L6-sulfanone is a compound with a unique structure that includes a cyclobutyl ring, an amino group, an imino group, and a sulfanone moiety
Preparation Methods
The synthesis of (3-Aminocyclobutyl)(imino)(methyl)-L6-sulfanone typically involves multiple steps, including the formation of the cyclobutyl ring and the introduction of the amino, imino, and sulfanone groups. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance efficiency .
Chemical Reactions Analysis
(3-Aminocyclobutyl)(imino)(methyl)-L6-sulfanone can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(3-Aminocyclobutyl)(imino)(methyl)-L6-sulfanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Aminocyclobutyl)(imino)(methyl)-L6-sulfanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
(3-Aminocyclobutyl)(imino)(methyl)-L6-sulfanone can be compared with other similar compounds, such as:
(3-Aminocyclobutyl)(imino)(methyl)-L6-sulfoxide: This compound has a similar structure but includes a sulfoxide group instead of a sulfanone group.
(3-Aminocyclobutyl)(imino)(methyl)-L6-sulfone: This compound features a sulfone group, which can lead to different chemical and biological properties.
Properties
Molecular Formula |
C5H12N2OS |
|---|---|
Molecular Weight |
148.23 g/mol |
IUPAC Name |
3-(methylsulfonimidoyl)cyclobutan-1-amine |
InChI |
InChI=1S/C5H12N2OS/c1-9(7,8)5-2-4(6)3-5/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
XYIAGBIJXICJTL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=N)(=O)C1CC(C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


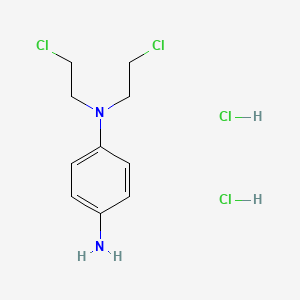
![1-[3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-1H-pyrazole-3-carboxylicacid](/img/structure/B13513810.png)
![7-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13513815.png)

